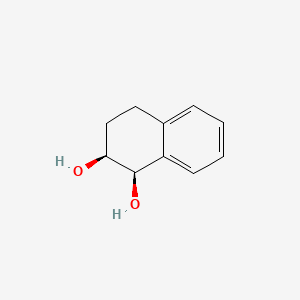
(1R,2S)-1,2,3,4-Tetrahydronaphthalin-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is a chiral diol derived from tetrahydronaphthalene. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of two hydroxyl groups in a cis configuration on the tetrahydronaphthalene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol are naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha . These enzymes play a crucial role in the metabolism of naphthalene, a polycyclic aromatic hydrocarbon.
Mode of Action
It is known to interact with its targets, the naphthalene 1,2-dioxygenase subunits, which could lead to changes in the metabolic pathways involving naphthalene .
Biochemical Pathways
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol may affect the biochemical pathways involving naphthalene metabolism. The compound’s interaction with naphthalene 1,2-dioxygenase subunits could potentially influence the downstream effects of these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE typically involves the dihydroxylation of tetrahydronaphthalene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene followed by selective oxidation. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives using hydrogenation catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: Formation of 1,2-tetrahydronaphthalene-1,2-dione or 1,2-tetrahydronaphthalene-1,2-dicarboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene or 1-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene.
Vergleich Mit ähnlichen Verbindungen
(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE can be compared with other similar compounds such as:
1,2-Dihydroxy-1,2-dihydronaphthalene: Lacks the tetrahydronaphthalene ring, resulting in different chemical properties.
1,2,3,4-Tetrahydronaphthalene-1,2-diol: A non-chiral version with different stereochemistry.
1,2-Dihydroxy-1,2,3,4-tetrahydrobenzene: A structurally similar compound with a benzene ring instead of naphthalene.
The uniqueness of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJJAOZMONGLS-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














